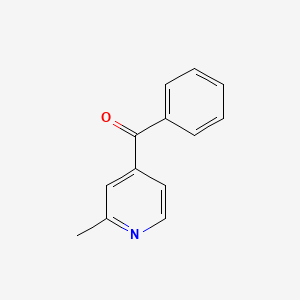

(2-Methylpyridin-4-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVNVYVPNLZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512791 | |

| Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-25-9 | |

| Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylpyridin 4 Yl Phenyl Methanone

Established Synthetic Pathways for (2-Methylpyridin-4-yl)(phenyl)methanone

Traditional synthetic routes to this compound are well-documented, with Grignard reagent-based methods and oxidation reactions being the most prominent. These pathways offer reliable and versatile approaches to the target molecule.

A cornerstone in the synthesis of ketones, the Grignard reaction provides a direct method for the formation of this compound. This pathway typically involves the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to a suitable electrophilic derivative of 2-methylpyridine (B31789).

One common approach utilizes 2-methylpyridine-4-carbonitrile as the pyridine-based electrophile. The Grignard reagent attacks the nitrile carbon, forming an intermediate imine after an aqueous workup. This imine is then hydrolyzed under acidic conditions to yield the final ketone product. The reaction is highly effective for creating the central carbonyl group and attaching the phenyl ring in a single conceptual step.

The general mechanism proceeds as follows:

Formation of Grignard Reagent: Phenyl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form phenylmagnesium bromide.

Nucleophilic Addition: The phenylmagnesium bromide is added to a solution of 2-methylpyridine-4-carbonitrile. The nucleophilic phenyl group attacks the electrophilic carbon of the nitrile.

Hydrolysis: The resulting intermediate is treated with aqueous acid (e.g., H₃O⁺) to hydrolyze the imine, which ultimately forms this compound.

Table 1: Key Steps in Grignard Reagent-Based Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phenyl bromide, Magnesium | Anhydrous Ether (THF or Et₂O) | Phenylmagnesium bromide |

| 2 | 2-Methylpyridine-4-carbonitrile, Phenylmagnesium bromide | Anhydrous Ether, followed by H₂O | Intermediate Imine |

| 3 | Intermediate Imine | Aqueous Acid (H₃O⁺) | This compound |

This method is valued for its efficiency in carbon-carbon bond formation and its reliance on readily available starting materials.

Oxidation of a precursor alcohol is a fundamental and widely employed method for the synthesis of ketones, including this compound. In this approach, the corresponding secondary alcohol, (2-Methylpyridin-4-yl)(phenyl)methanol, is oxidized to the target ketone.

The synthesis of the precursor alcohol can be accomplished via the reduction of the target ketone itself or through other means, such as the Grignard reaction between 2-methyl-isonicotinaldehyde and a phenyl Grignard reagent. Once the alcohol is obtained, a variety of oxidizing agents can be used to effect the transformation to the ketone. Common oxidants for this purpose include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC), manganese dioxide (MnO₂), or milder, more modern reagents to avoid over-oxidation or side reactions with the pyridine (B92270) ring. For instance, oxidation using 3-chloroperoxybenzoic acid is a viable method for converting secondary alcohols to ketones. mdpi.com

The reaction is generally high-yielding and clean, provided that an appropriate oxidant is chosen to selectively target the secondary alcohol without affecting the sensitive pyridine and phenyl rings. While patents often describe the reduction of phenyl(pyridin-yl)methanones to their corresponding alcohols, this transformation is reversible in principle, confirming the viability of the oxidation pathway. google.comgoogle.com

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of aryl-pyridine scaffolds, several novel approaches have emerged that could be adapted for the preparation of this compound.

One promising strategy involves the direct C4-selective arylation of pyridines. Recent developments have shown that N-aminopyridinium salts can serve as effective electrophiles for nucleophilic (hetero)arylation, enabling the facile synthesis of C4-arylated pyridine derivatives. frontiersin.org This method proceeds under mild, base-mediated conditions without the need for a transition metal catalyst, offering a streamlined route to the core structure.

Another innovative approach is the one-pot condensation reaction. For example, novel substituted pyridines have been synthesized through the CeCl₃·7H₂O–NaI catalyzed one-pot condensation of β-enaminones and ammonium (B1175870) acetate. researchgate.net Such methods, which build the pyridine ring with the aryl substituent already in place, represent a convergent and efficient strategy.

While these methods may not have been specifically reported for the synthesis of this compound, they represent the forefront of synthetic methodology for this class of compounds and offer potential for future applications.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The selection of appropriate starting materials is critical to the success of any synthetic plan. The synthesis of this compound relies on precursors for both the 2-methylpyridine and the phenyl moieties.

The 2-methylpyridine core of the target molecule can be derived from several commercially available or readily synthesized starting materials. The specific precursor chosen is dictated by the synthetic route.

For Grignard-based syntheses: The key precursor is a 2-methylpyridine derivative functionalized at the 4-position with a group susceptible to nucleophilic attack by a Grignard reagent. 2-Methylpyridine-4-carbonitrile is an ideal substrate for this purpose.

For oxidation-based syntheses: The synthesis would start from a precursor that leads to (2-Methylpyridin-4-yl)(phenyl)methanol. This could be 2-methyl-isonicotinaldehyde (for reaction with a phenyl Grignard reagent) or the target ketone itself if a reduction-oxidation sequence is planned.

The phenyl group in this compound is typically introduced using a phenyl-containing reagent.

For Grignard-based syntheses: The most common precursor is bromobenzene , which is used to generate the essential phenylmagnesium bromide Grignard reagent.

For Friedel-Crafts Acylation: An alternative, though potentially challenging due to the electron-deficient nature of the pyridine ring, is a Friedel-Crafts acylation reaction. sapub.orgresearchgate.net In this hypothetical route, 2-methylpyridine would serve as the aromatic substrate, and a benzoyl precursor such as benzoyl chloride or benzoic anhydride would act as the acylating agent in the presence of a strong Lewis acid like AlCl₃. sapub.org The harsh conditions required and potential for N-acylation often limit the utility of this method for pyridines.

Table 2: Summary of Precursors for Different Synthetic Routes

| Synthetic Route | Methylpyridine Precursor | Phenyl Precursor |

| Grignard Synthesis | 2-Methylpyridine-4-carbonitrile | Bromobenzene |

| Oxidation of Alcohol | 2-Methyl-isonicotinaldehyde | Bromobenzene |

| Friedel-Crafts Acylation | 2-Methylpyridine | Benzoyl chloride |

Chemical Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is characterized by the interplay of its three main functional components: the carbonyl group, the pyridine ring, and the methyl group. Each of these sites can undergo specific chemical reactions, enabling the synthesis of a diverse array of derivatives.

The carbonyl group in this compound is a primary site for nucleophilic attack and reduction reactions.

Reduction: The ketone functionality can be readily reduced to a secondary alcohol, yielding (2-methylpyridin-4-yl)(phenyl)methanol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under a hydrogen atmosphere. A patented process describes the reduction of the pyridine ring in 2-picoline-4-carboxylic acid to the corresponding piperidine (B6355638) derivative, which involves a similar catalytic hydrogenation step for a related pyridine compound. google.com

The electrochemical behavior of related 4-benzoyl-N-methylpyridinium cations has been studied, revealing that they undergo two reversible one-electron reductions. In the presence of proton donors, the process can lead to the formation of the corresponding carbinol. While this study was conducted on a quaternized derivative, it provides insight into the reductive potential of the 4-benzoylpyridine (B1666322) scaffold.

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions. masterorganicchemistry.comlibretexts.org When substitution does occur, it is generally directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides. While specific examples for this compound are not extensively documented, related activated pyridine systems have been shown to react with various nucleophiles. For instance, the synthesis of highly electrophilic nitroisoxazolo[4,3-b]pyridines and their subsequent reactions with C-nucleophiles demonstrate the potential for nucleophilic addition to activated pyridine rings. nih.gov

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring under specific catalytic hydrogenation conditions. A patent for the synthesis of ethyl 2-methylpiperidine-4-carboxylate from 2-picoline-4-carboxylic acid demonstrates the feasibility of this transformation using a mixed palladium-carbon and rhodium-carbon catalyst. google.com

The methyl group at the 2-position of the pyridine ring exhibits notable reactivity due to the acidifying effect of the adjacent nitrogen atom.

Condensation Reactions: The protons of the methyl group are sufficiently acidic to be removed by a strong base, generating a carbanion. This nucleophilic species can then participate in condensation reactions with aldehydes and ketones. For example, 4-methylpyridine (B42270) is known to react with benzaldehyde (B42025) in the presence of a base to form the corresponding styrylpyridine derivative. niscpr.res.invaia.com This type of reaction is plausible for this compound, allowing for the extension of the carbon chain at the 2-position. A study on the reaction of 4-methylpyridine with 4-fluorobenzonitrile (B33359) after deprotonation with LDA also highlights the nucleophilic character of the methyl group. mdpi.com

Oxidation: The methyl group can be oxidized to a carboxylic acid. Studies on the oxidation of 4-methylpyridine using various oxidizing agents and catalytic systems have been reported. ijcce.ac.irmdpi.comresearchgate.netmdpi.com For instance, the gas-phase oxidation of 4-methylpyridine over modified vanadium oxide catalysts can yield pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.irresearchgate.net Another study describes the oxidation of picolines with argentous sulfate (B86663) and argentous oxide, leading to the formation of the corresponding carboxylic acids, which may subsequently decarboxylate. bme.hu

Derivatization Strategies of this compound

The diverse reactivity of this compound allows for a multitude of derivatization strategies, leading to a wide range of substituted analogues and functionalized structures.

The core structure of this compound can be modified to introduce various substituents on both the pyridine and phenyl rings.

Substitution on the Phenyl Ring: Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring to introduce functional groups such as nitro, halo, and alkyl groups. For example, a related compound, 4-(4-Ethylbenzoyl)-2-methylpyridine, is commercially available, indicating that Friedel-Crafts type reactions can be employed to modify the phenyl ring.

Substitution on the Pyridine Ring: While direct electrophilic substitution on the pyridine ring is challenging, derivatization can be achieved through other means. For instance, the synthesis of 6-fluoro-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione from a substituted anthranilic ester and a urea (B33335) derivative of 2-amino-4-methylpyridine (B118599) showcases a strategy to incorporate the substituted pyridine moiety into a more complex heterocyclic system. nih.gov

The following table provides examples of commercially available or synthetically accessible substituted analogues of this compound.

| Compound Name | Substituent(s) | Reference(s) |

| (4-Ethylphenyl)(2-methylpyridin-4-yl)methanone | 4-Ethyl on phenyl ring | |

| (2-Methylpyridin-4-yl)(4-(pentyloxy)phenyl)methanone | 4-Pentyloxy on phenyl ring | bldpharm.com |

| (6-Methylpyridin-2-yl)(phenyl)methanone | Isomer with methyl at C-6 | |

| 2-Benzoyl-6-methylpyridine | Isomer with methyl at C-6 |

Once initial derivatives of this compound are synthesized, the newly introduced functional groups can undergo further transformations.

Reduction of Nitro Groups: If a nitro group is introduced onto either the phenyl or pyridine ring through nitration, it can be subsequently reduced to an amino group. This amino group can then serve as a handle for a variety of further reactions, such as diazotization, acylation, and the formation of Schiff bases. The synthesis of 2-(((4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol from the corresponding aniline (B41778) derivative is an example of such a transformation. mdpi.com

Cross-Coupling Reactions: Halogenated derivatives of this compound can be used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecular architectures. The synthesis of arylpyridin-2-yl guanidine (B92328) derivatives and their cyclic mimetics often involves such cross-coupling strategies. mdpi.com

Modifications of Carboxylic Acids: If the methyl group is oxidized to a carboxylic acid, this functional group can be converted into a variety of other functionalities, including esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and can be used to link the pyridine core to other molecular fragments. The synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives from a nicotinic acid precursor illustrates the utility of this approach. mdpi.com

Regioselective Modifications of this compound

The regioselective modification of this compound is a critical area of study for the synthesis of its derivatives with specific functionalities at desired positions on either the pyridine or the phenyl ring. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, alongside the directing effects of the methyl and benzoyl substituents, govern the outcome of these chemical transformations.

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more susceptible to nucleophilic attack, particularly after activation. The existing substituents—a methyl group at the 2-position and a benzoyl group at the 4-position—further influence the regioselectivity of any modification. The methyl group is a weak activating group, while the benzoyl group is a deactivating group.

Several strategies can be employed to achieve regioselective modifications, including directed ortho-metalation and radical reactions. These methods allow for the introduction of a variety of functional groups at specific locations, enabling the synthesis of a diverse range of derivatives.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a new substituent. wikipedia.orguwindsor.ca

In the context of pyridines, a directing group is often necessary to facilitate lithiation and control its position. harvard.edu For this compound, the benzoyl group itself is not a strong directing group for the pyridine ring. However, modifications to the synthetic strategy, such as the introduction of a directing group onto the pyridine or phenyl ring prior to or during the reaction, can enable regioselective functionalization.

While specific studies detailing the direct ortho-metalation of this compound are not extensively reported, the principles of DoM suggest that derivatization of the parent compound to include a potent DMG could allow for selective lithiation and subsequent reaction with electrophiles. The table below illustrates hypothetical regioselective modifications based on the established principles of directed ortho-metalation.

| Reactant | Reagents | Conditions | Hypothetical Regioselective Product | Position of Modification |

|---|---|---|---|---|

| This compound with a hypothetical DMG at C3 | 1. s-BuLi, TMEDA 2. Electrophile (E+) | -78 °C, THF | (3-DMG-4-benzoyl-5-E-2-methyl)pyridine | C5 of Pyridine Ring |

| (2-Methylpyridin-4-yl)(2-methoxyphenyl)methanone | 1. n-BuLi 2. Electrophile (E+) | -78 °C to rt, THF | (2-Methylpyridin-4-yl)(2-methoxy-6-E-phenyl)methanone | ortho to methoxy (B1213986) on Phenyl Ring |

Minisci Reaction

The Minisci reaction is a radical substitution reaction that is particularly effective for the functionalization of electron-deficient N-heterocycles like pyridine. wikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. wikipedia.org The reaction typically yields a mixture of regioisomers, but the selectivity can be influenced by the reaction conditions and the structure of the substrate. wikipedia.org For pyridines, the substitution generally occurs at the C2 and C4 positions.

In the case of this compound, both the C2 and C4 positions are already substituted. This would direct the Minisci reaction to the remaining available positions, primarily the C6 position, and to a lesser extent, the C3 and C5 positions. The protonation of the pyridine nitrogen under the acidic conditions of the Minisci reaction further activates the ring towards radical attack.

Research on the direct application of the Minisci reaction to this compound is limited. However, the general principles of this reaction allow for the prediction of potential regioselective alkylations. The following table presents potential outcomes of Minisci-type reactions on this substrate.

| Reactant | Radical Source | Reagents and Conditions | Major Regioselective Product | Position of Modification |

|---|---|---|---|---|

| This compound | tert-Butyl radical | Pivalic acid, AgNO3, (NH4)2S2O4, H2SO4, H2O, 70-90 °C | (6-tert-Butyl-2-methylpyridin-4-yl)(phenyl)methanone | C6 of Pyridine Ring |

| This compound | Adamantyl radical | 1-Adamantanecarboxylic acid, AgNO3, (NH4)2S2O4, H2SO4 | (6-(1-Adamantyl)-2-methylpyridin-4-yl)(phenyl)methanone | C6 of Pyridine Ring |

Structural Elucidation of this compound Unattainable Due to Lack of Specific Spectroscopic Data

A comprehensive analysis of the chemical compound this compound, also known as 4-benzoyl-2-methylpyridine, is currently hindered by a lack of publicly available, detailed experimental spectroscopic data. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra, the specific data required for a thorough structural elucidation and characterization as per the requested scientific outline could not be located.

The investigation sought to detail the ¹H NMR, ¹³C NMR, advanced two-dimensional NMR methodologies, and FTIR spectroscopy of the title compound. However, the available scientific literature and chemical databases primarily contain information on isomers, such as (4-methylpyridin-2-yl)(phenyl)methanone, or related compounds like 4-benzoylpyridine (which lacks the 2-methyl group) and various methylpyridines. While this data for analogous structures can offer predictive insights, it does not substitute for the empirical data necessary for a scientifically rigorous characterization of this compound itself.

A complete and accurate discussion for each proposed section and subsection of the article is contingent upon the availability of specific experimental findings. Without access to the actual chemical shifts, coupling constants, and vibrational frequencies for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the generation of the article focusing solely on the chemical compound this compound cannot be completed at this time. The necessary research findings for the specified spectroscopic analyses are not present in the available search results.

Structural Elucidation and Advanced Characterization of 2 Methylpyridin 4 Yl Phenyl Methanone

Spectroscopic Analysis Techniques

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural characteristics. Analysis of Raman spectra can identify functional groups and elucidate the molecular backbone structure. For (2-Methylpyridin-4-yl)(phenyl)methanone, characteristic peaks would be expected for the C=O stretching of the ketone, various C-H and C-C stretching and bending modes within the phenyl and methyl-substituted pyridine (B92270) rings, and the ring breathing vibrations of both aromatic systems. Unfortunately, specific experimental Raman spectral data for this compound, including peak positions and their assignments, are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. The fragmentation would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to characteristic fragment ions such as the benzoyl cation ([C₆H₅CO]⁺) and the 2-methylpyridin-4-yl cation. Despite the predictability of these fragments, specific experimental mass spectrometry data, including a detailed fragmentation pattern and relative abundances for this compound, could not be located in existing scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the phenyl and pyridine rings, as well as n→π* transitions associated with the non-bonding electrons of the carbonyl oxygen. The conjugation between the carbonyl group and the aromatic rings would influence the position and intensity of these absorption maxima (λmax). However, specific experimental UV-Vis absorption spectra, including the λmax values and corresponding molar absorptivities in various solvents for this compound, are not documented in the available literature.

X-ray Crystallography and Solid-State Structural Determination

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. This fundamental crystallographic information is the first step in a complete structural determination. A search of crystallographic databases did not yield a solved crystal structure for this compound. Consequently, details regarding its crystal system (e.g., monoclinic, orthorhombic), unit cell parameters (a, b, c, α, β, γ), and space group are currently unknown.

Molecular Conformation and Dihedral Angles

The conformation of this compound in the solid state would be defined by the dihedral angles between the planes of the phenyl ring, the pyridine ring, and the carbonyl group. These angles are crucial for understanding the extent of electronic conjugation and the steric interactions within the molecule. Without crystallographic data, the specific torsion angles that dictate the molecule's three-dimensional shape remain undetermined.

Intermolecular Interactions within Crystal Packing

The way molecules pack within a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate the physical properties of the solid, including its melting point and solubility. An analysis of the crystal packing of this compound would reveal how individual molecules interact with their neighbors. In the absence of a crystal structure, a detailed description of these intermolecular forces cannot be provided.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This destructive analytical method precisely measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as critical evidence for the successful synthesis and purity of the target molecule. nih.gov

For this compound, the molecular formula is established as C₁₃H₁₁NO. Based on this formula, the theoretical elemental composition has been calculated. These values represent the benchmark against which experimental results from techniques like combustion analysis are measured.

The calculated elemental composition for this compound is detailed below.

Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₁NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 79.16% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.62% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.11% |

| Total | | | | 197.237 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Methylpyridin 4 Yl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, enabling the detailed study of electronic structure and molecular properties. These calculations can be broadly categorized into methods based on Density Functional Theory (DFT) and ab initio methodologies.

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and various physicochemical properties of molecules. researchgate.netespublisher.com In studies of complex organic molecules, DFT is frequently employed to predict molecular structures, which can then be compared with experimental results from techniques like X-ray diffraction. researchgate.net

For molecules containing heterocyclic rings and aromatic systems, such as pyridine (B92270) and phenyl groups, DFT is used to investigate frontier molecular orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comespublisher.com The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic properties. espublisher.com Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which reveals information about the charge distribution and sites susceptible to electrophilic or nucleophilic attack. researchgate.net In studies of related pyridine derivatives, DFT calculations have also been used to elucidate adsorption behavior and inhibition mechanisms. biust.ac.bw

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without relying on empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, though often at a greater computational expense than DFT. rsdjournal.org They are used for precise calculations of molecular energies, structures, and properties. rsdjournal.org While specific ab initio studies on (2-Methylpyridin-4-yl)(phenyl)methanone are not prominent in the literature, these methodologies represent a powerful approach for obtaining highly accurate theoretical data on molecular systems when required.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are invaluable for exploring conformational landscapes and predicting molecular properties.

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This process involves systematically exploring the molecule's potential energy surface to locate energy minima. For flexible molecules, this analysis is crucial for understanding their preferred shapes. Molecular mechanics and quantum mechanics calculations are employed to examine molecular and electronic structures, with the primary goal of finding the geometry with the minimal energy. nih.gov For N-substituted pyridines, conformational analysis has been used to determine the lowest energy conformations, which is essential for understanding their biological activity. nih.gov

Computational methods are widely used to predict various spectroscopic and electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. espublisher.comresearchgate.net These theoretical spectra can be compared with experimental data to aid in structural characterization. researchgate.net

Key electronic properties derived from quantum chemical calculations provide insight into a molecule's behavior. The analysis of frontier molecular orbitals (FMOs) is particularly useful for predicting electrical and optical characteristics. espublisher.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital. The energy of the HOMO is related to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. espublisher.com |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and reaction products. DFT is a common tool for studying reaction pathways, providing thermodynamic and kinetic data that help explain why certain reactions are favored over others. mdpi.com For instance, DFT calculations can determine activation energies, which are critical for understanding reaction rates. mdpi.com While specific mechanistic studies for this compound are not detailed in the available literature, these computational approaches provide a framework for investigating its synthesis, degradation, or interaction with other chemical species.

Lack of Specific Data for Computational Analysis of this compound

A thorough search of available scientific literature and crystallographic databases did not yield specific studies performing a computational assessment of the supramolecular interactions for the compound this compound. While computational methods such as Hirshfeld surface analysis, Density Functional Theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM) are standard tools for investigating non-covalent interactions in molecular crystals, it appears that no research applying these techniques to the title compound has been published.

Consequently, the generation of detailed research findings and specific data tables concerning the hydrogen bonding, π-π stacking, and other non-covalent interactions for this compound is not possible at this time. The creation of scientifically accurate content for this specific topic requires pre-existing crystallographic data (in the form of a .cif file) or dedicated computational studies, neither of which are currently available in the public domain.

Therefore, the section on the "Computational Assessment of Supramolecular Interactions" cannot be completed as per the specified requirements for detailed, data-driven content.

Advanced Research Areas and Applications of 2 Methylpyridin 4 Yl Phenyl Methanone

Coordination Chemistry and Metal Complexation

(2-Methylpyridin-4-yl)(phenyl)methanone as a Ligand

This compound contains two potential donor atoms for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This structure allows it to potentially act as a bidentate ligand, forming a chelate ring with a metal center. The stability of such a complex would be influenced by factors including the nature of the metal ion, the solvent system, and the steric hindrance posed by the methyl and phenyl groups. The electronic properties of the ligand, arising from the combination of the electron-withdrawing benzoyl group and the electron-donating methyl group on the pyridine ring, would modulate its coordination behavior.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the reaction of the compound with a metal salt in a suitable solvent. Characterization of any resulting complexes would typically employ a range of spectroscopic and analytical techniques.

Table 1: Potential Characterization Methods for Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, which can indicate the coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | Changes in the chemical shifts of the ligand's protons and carbons upon complexation. |

| X-ray Crystallography | Precise determination of the bond lengths, bond angles, and overall three-dimensional structure of the complex. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

Geometric and Electronic Structures of Metal Chelates

The geometry of metal chelates formed with this compound would depend on the coordination number and electronic configuration of the central metal ion. Common geometries such as tetrahedral, square planar, or octahedral could be adopted. The electronic structure would be a result of the interaction between the metal d-orbitals and the ligand's molecular orbitals, which could be investigated using techniques like cyclic voltammetry and computational modeling.

Mechanistic Organic Chemistry Studies Involving this compound

Elucidation of Organic Reaction Pathways

This compound could be a substrate in various organic reactions, such as nucleophilic addition to the carbonyl group or reactions involving the pyridine ring. Mechanistic studies would aim to elucidate the step-by-step pathway of these transformations. This could involve identifying intermediates, determining the role of catalysts, and understanding the stereochemical outcomes of reactions. Isotope labeling studies and computational chemistry could be valuable tools in these investigations.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies would focus on measuring the rates of reactions involving this compound to determine the reaction order, rate constants, and activation energies. This information is crucial for understanding the factors that control the reaction speed. Thermodynamic studies would involve measuring the equilibrium constants of reversible reactions to determine the change in Gibbs free energy, enthalpy, and entropy, providing insight into the spontaneity and position of equilibrium of the transformation.

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For this compound, these interactions are crucial in defining its crystal structure and, consequently, its macroscopic properties. Researchers in supramolecular chemistry and crystal engineering seek to understand and control these interactions to create crystalline materials with desired architectures and functions.

Self-Assembly Processes in the Solid State

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. In the solid state, this process is governed by the energetic favorability of specific intermolecular contacts. While the precise crystal structure of this compound is not widely reported in publicly accessible literature, insights can be drawn from analogous structures containing similar molecular fragments.

For instance, the crystal structure of a related, more complex compound, (2-methyl-4-phenyl-4H-benzo bldpharm.combldpharm.comthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, reveals how such molecules can self-assemble. In this particular case, the molecules are reported to form inversion dimers through pairs of C-H···N hydrogen bonds. This type of self-assembly, where molecules recognize and bind to each other in a highly specific manner, is a key principle in crystal engineering. The methyl group and the nitrogen atom of the pyridine ring in this compound are likely to play a significant role in directing similar self-assembly processes, leading to predictable and well-defined supramolecular architectures.

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are among the most important directional interactions in supramolecular chemistry, providing the "glue" that holds many crystal structures together. In the case of this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while activated C-H bonds, for example from the methyl group or the aromatic rings, can act as hydrogen bond donors.

Table 1: Potential Hydrogen Bonding Interactions in the Solid State of this compound (Hypothetical)

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Potential Supramolecular Motif |

| C-H (Methyl) | N (Pyridine) | C-H···N | Dimer, Chain |

| C-H (Phenyl) | O (Carbonyl) | C-H···O | Dimer, Sheet |

| C-H (Pyridine) | O (Carbonyl) | C-H···O | Chain, Network |

This table is illustrative and based on the functional groups present in the molecule and common hydrogen bonding patterns observed in related crystal structures.

π-π Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenyl rings are expected to play a crucial role in the solid-state assembly of this compound. These interactions, arising from the electrostatic and dispersive forces between the electron clouds of the aromatic systems, contribute significantly to the stability of the crystal lattice.

Applications in Functional Materials Development

The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional materials, particularly in the realms of optics and electronics.

Integration into Novel Material Systems

The ability of this compound to participate in specific and directional non-covalent interactions makes it an attractive building block for the construction of more complex supramolecular systems. By co-crystallizing it with other molecules that have complementary functional groups, it is possible to create binary or multi-component crystals with unique properties. For example, co-crystallization with molecules capable of forming strong hydrogen bonds could lead to the formation of robust and predictable networks.

Furthermore, the phenyl and pyridyl rings can be chemically modified to introduce additional functionalities. For instance, the incorporation of long alkyl chains could lead to the formation of liquid crystalline materials, where the molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. The integration of this compound into metal-organic frameworks (MOFs) or coordination polymers, where the pyridine nitrogen atom coordinates to a metal center, is another promising avenue for creating materials with applications in gas storage, catalysis, and sensing.

Photophysical Properties for Optical and Electronic Devices

The photophysical properties of organic molecules are at the heart of their application in optical and electronic devices. Research on structurally related 4-Aryl-2-methylpyridine compounds has provided insights into the potential of this class of materials. These studies often involve a combination of experimental techniques, such as UV-Vis absorption and fluorescence spectroscopy, and computational methods like Density Functional Theory (DFT).

Derivatives of 2-methylpyridine (B31789) have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The presence of donor and acceptor groups within a π-conjugated system can lead to significant NLO responses. In this compound, the phenyl ketone moiety can act as an electron-withdrawing group, while the methyl-substituted pyridine ring can be tuned to be more electron-donating or -withdrawing, allowing for the modulation of its electronic properties.

Table 2: Predicted Photophysical and Electronic Properties of 4-Aryl-2-methylpyridine Derivatives (Based on Analogous Systems)

| Property | Predicted Characteristic | Potential Application |

| UV-Vis Absorption | Absorption in the UV region, potentially extending to the visible with functionalization. | Light-harvesting materials |

| Fluorescence Emission | Potential for fluorescence, with the emission wavelength tunable through chemical modification. | Organic Light-Emitting Diodes (OLEDs) |

| Non-Linear Optical (NLO) Response | Expected to exhibit NLO properties due to the asymmetric electronic structure. | Photonic devices, optical limiters |

| Charge Transport | Potential for electron or hole transport depending on the energy levels of the frontier molecular orbitals. | Organic Field-Effect Transistors (OFETs) |

This table is based on findings for structurally similar 4-Aryl-2-methylpyridine compounds and represents potential properties of this compound.

Theoretical calculations on similar molecules have been used to determine key parameters such as the HOMO-LUMO energy gap, which is indicative of the electronic excitation energy and can be correlated with the observed UV-Vis absorption spectra. These studies suggest that by judiciously choosing substituents on the aryl ring, it is possible to tune the electronic and optical properties of these compounds, making them promising candidates for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs) or as components in other organic electronic devices.

Future Directions and Emerging Research Avenues for 2 Methylpyridin 4 Yl Phenyl Methanone

Development of Sustainable Synthetic Routes

The future synthesis of (2-Methylpyridin-4-yl)(phenyl)methanone will likely be guided by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste.

Flow Chemistry for Precursor Synthesis : A significant advancement would be the adoption of continuous flow processes for the synthesis of the 2-methylpyridine (B31789) precursor. scielo.brnanobioletters.com Flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, reduced reaction times, and minimized waste, all of which contribute to a more sustainable manufacturing process. scielo.brnanobioletters.com The use of heterogeneous catalysts, such as Raney® nickel in a packed-bed reactor, can facilitate the α-methylation of pyridine (B92270) derivatives in a greener fashion. scielo.br

Atom-Economical Acylation : Future research should focus on developing highly atom-economical methods for the final acylation step. mdpi.com Traditional Friedel-Crafts acylation reactions often generate stoichiometric amounts of waste. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, could offer higher efficiency and functional group tolerance. iosrjournals.org For instance, palladium-catalyzed carbonylative cross-coupling of an appropriate pyridine derivative with a phenyl source would represent a more atom-economical approach.

Biocatalytic Approaches : The exploration of biocatalysis presents a promising frontier for the synthesis of pyridyl ketones. researchgate.netresearchgate.netnih.gov Enzymes, operating under mild conditions, could offer high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and harsh reagents. researchgate.netnih.gov Whole-cell biocatalysis, for example, has been successfully employed for the efficient synthesis of pyridine derivatives. researchgate.net

| Sustainable Synthesis Approach | Key Advantages | Relevant Research Area |

| Flow Chemistry | Increased safety, shorter reaction times, reduced waste. scielo.brnanobioletters.com | Synthesis of 2-methylpyridine precursors. |

| Atom-Economical Acylation | Maximizes incorporation of reactant atoms into the final product. mdpi.com | Transition-metal catalyzed cross-coupling. iosrjournals.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netresearchgate.netnih.gov | Enzymatic synthesis of pyridyl ketones. |

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique juxtaposition of a ketone and a methylpyridine moiety in this compound suggests a rich and largely unexplored reactive landscape.

Photocatalytic Functionalization : The pyridine ring is a prime target for novel functionalization reactions. Emerging research in photocatalysis has demonstrated the ability to functionalize pyridines via pyridinyl radicals, enabling the formation of new carbon-carbon bonds at positions that are difficult to access through traditional methods. nih.govnih.govnih.gov Subjecting this compound to these conditions could lead to a diverse array of novel derivatives with potentially valuable properties.

Ketone-Directed Transformations : The carbonyl group can be leveraged to direct a variety of transformations. For example, cobalt-catalyzed reductions of 2-pyridyl ketones have shown high selectivity due to chelation of the metal by both the pyridine nitrogen and the ketone oxygen. researchgate.net Exploring similar metal-catalyzed reactions could unlock novel reduction, addition, or coupling pathways. Furthermore, the ketone can be a handle for the synthesis of more complex heterocyclic systems.

Derivatization via Pyrylium (B1242799) Salts : The reaction of the ketone with reagents like iodine and pyridine can lead to the formation of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. nih.gov Additionally, the conversion of the ketone to a pyrylium salt could open up avenues for deaminative arylation, allowing for the introduction of various aryl groups. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure and properties of this compound can be achieved through the application of advanced analytical techniques.

Solid-State NMR Spectroscopy : While solution-state NMR provides valuable information about the molecule's structure in a specific solvent, solid-state NMR can offer insights into its conformation and packing in the crystalline state. mdpi.com Techniques like 17O NMR could be particularly useful for probing the electronic environment of the carbonyl group.

Advanced Mass Spectrometry : Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can provide ultra-high-resolution mass measurements, aiding in unambiguous formula determination and the characterization of reaction products. Tandem mass spectrometry (MS/MS) can be employed to elucidate fragmentation pathways, which can be correlated with the molecule's structure.

X-ray Crystallography : Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for validating theoretical models.

| Technique | Information Gained | Potential Application |

| Solid-State NMR | Conformation and packing in the solid state. mdpi.com | Understanding crystal polymorphism and solid-state reactivity. |

| Advanced Mass Spectrometry | High-resolution mass measurements and fragmentation pathways. | Unambiguous identification and structural elucidation of derivatives. |

| X-ray Crystallography | Precise 3D structure and intermolecular interactions. | Validation of computational models and understanding physical properties. |

Integration with Catalysis Research and Methodologies

The structural motifs within this compound make it a promising candidate for applications in catalysis, both as a ligand and as a catalyst itself.

Ligand in Transition Metal Catalysis : Pyridyl-ketone ligands have been shown to form stable complexes with various transition metals, including palladium and ruthenium. These complexes have demonstrated catalytic activity in reactions such as the Heck reaction and transfer hydrogenation of ketones. The specific steric and electronic properties of this compound could lead to catalysts with unique reactivity and selectivity.

Organocatalysis : Chiral pyridine derivatives are well-established as effective nucleophilic organocatalysts for a variety of asymmetric transformations. Future research could involve the synthesis of chiral analogues of this compound to explore their potential in asymmetric catalysis. Pyridine N-oxides, which can be readily prepared from the parent pyridine, are also a known class of organocatalysts.

Photocatalysis : Di-2-pyridyl ketone complexes of copper(I) have been shown to be efficient photocatalysts for solar energy storage reactions. This suggests that this compound could also form photochemically active metal complexes, potentially enabling novel light-driven chemical transformations.

Theoretical Advancements and Predictive Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Studies : DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as IR and NMR spectra), and analyze the electronic structure of the molecule. scielo.briosrjournals.org The calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of this compound and its derivatives with their potential biological activity or other properties. nih.gov This can aid in the rational design of new compounds with enhanced characteristics.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvents or biological macromolecules. This can be particularly useful in understanding its behavior in different environments and in predicting its binding affinity to potential targets.

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties. scielo.briosrjournals.org | Understanding reactivity, guiding synthesis and characterization. |

| QSAR | Correlation of structure with biological activity. nih.gov | Rational design of new derivatives with desired properties. |

| Molecular Dynamics (MD) | Dynamic behavior, conformational analysis, intermolecular interactions. | Predicting behavior in different environments and binding to targets. |

Q & A

Q. What are common synthetic routes for (2-Methylpyridin-4-yl)(phenyl)methanone, and how can reaction conditions be optimized?

A three-component cyclocondensation reaction involving β-diketones, arylaldehydes, and guanidine derivatives is a validated route for structurally related methanones (e.g., yields >70% under reflux in ethanol). Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, using Gaussian software for geometry optimization can predict reaction pathways and transition states . Spectral data (e.g., NMR, IR) and elemental analysis are critical for confirming product identity.

Q. How is structural characterization performed for this compound, particularly in crystalline form?

Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving 3D geometries. A related methanone derivative, (4-Methoxyphenyl)(2-methylphenyl)methanone, was analyzed using SHELX software for crystallographic refinement, with bond lengths and angles reported to ±0.01 Å precision . For amorphous samples, DFT-based computational models (e.g., B3LYP/6-31G*) can supplement experimental data .

Q. What computational methods are suitable for studying electronic properties?

Density functional theory (DFT) with gradient expansions (e.g., B3LYP) is widely used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, provides insights into molecular reactivity and charge distribution . Basis sets like 6-311++G(d,p) are recommended for higher accuracy .

Q. What safety protocols are advised given limited toxicity data?

Current safety data sheets (SDS) for structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) emphasize handling in fume hoods with PPE (gloves, lab coats, goggles) due to unknown acute/chronic toxicity. Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases toxic fumes .

Advanced Research Questions

Q. How can contradictory data between computational and experimental results be resolved?

Discrepancies in bond lengths or energies often arise from approximations in DFT functionals. For example, Hartree-Fock methods overestimate kinetic energy density, whereas hybrid functionals (e.g., M06-2X) improve agreement with crystallographic data. Systematic benchmarking against SXRD or spectroscopic data is essential .

Q. What strategies improve crystallinity for challenging methanone derivatives?

Co-crystallization with chiral auxiliaries or solvent-drop grinding can induce crystallization in amorphous samples. For (4-Methoxyphenyl)(2-methylphenyl)methanone, slow evaporation from dichloromethane/hexane mixtures yielded diffraction-quality crystals . Temperature-controlled recrystallization (e.g., −20°C for 48 hours) is also effective.

Q. How can ecological impact assessments proceed despite lacking biodegradation data?

Use predictive tools like EPI Suite to estimate persistence (e.g., half-life in soil/water) and bioaccumulation potential. For methanones, the logP value (e.g., ~2.5 for related aryl ketones) suggests moderate mobility in soil, necessitating containment strategies to prevent groundwater contamination .

Q. What methodologies enable selective functionalization of the pyridine ring?

Directed ortho-metalation (DoM) with LDA or Grignard reagents targets the 2-methylpyridin-4-yl moiety. For example, lithiation at −78°C followed by electrophilic quenching (e.g., aldehydes or ketones) introduces substituents regioselectively. Subsequent oxidation/reduction steps (e.g., NaBH₄ for carbonyl reduction) modify reactivity .

Methodological Notes

- Spectral Analysis : Assign IR peaks for carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) to confirm structural integrity .

- Data Reproducibility : Validate synthetic yields via triplicate trials with error margins <5%.

- Ethical Handling : Adhere to REACH guidelines for waste disposal, as ecological toxicity remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.